

Bioadhesive Properties of Carbomer 941: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carbomer 941**

Cat. No.: **B15547619**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbomer 941 and its Bioadhesive Nature

Carbomer 941 is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of pentaerythritol.^[1] It is a synthetic, high-molecular-weight polymer belonging to the Carbomer family, which is widely utilized in the pharmaceutical and cosmetic industries as a thickening agent, emulsion stabilizer, and controlled-release excipient.^[2] A key characteristic of **Carbomer 941**, and Carbomers in general, is its notable bioadhesive and mucoadhesive properties. This allows it to adhere to biological surfaces, such as mucosal tissues, for an extended period, making it an invaluable component in the development of various drug delivery systems, including oral, buccal, nasal, ocular, and vaginal formulations.^{[3][4]}

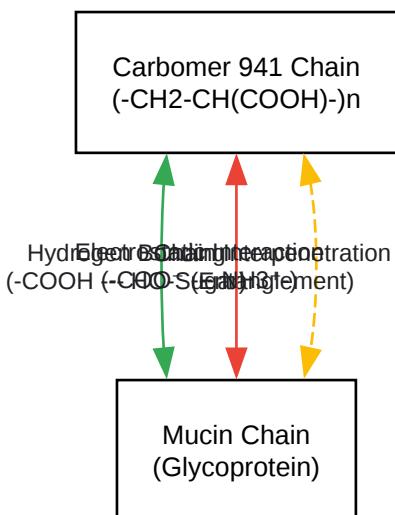
The bioadhesive capability of **Carbomer 941** is primarily attributed to its chemical structure, which is rich in carboxylic acid groups.^[4] These groups are pivotal in forming adhesive bonds with the mucus layer that lines many epithelial surfaces in the body. The mechanism of this adhesion is a complex interplay of physical and chemical interactions, which will be detailed in this guide.

Mechanism of Carbomer 941 Bioadhesion

The bioadhesive process of **Carbomer 941** can be conceptualized in two main stages: the contact stage and the consolidation stage.

2.1 Contact Stage: Wetting and Swelling

Upon application to a mucosal surface, **Carbomer 941** rapidly hydrates and swells by absorbing water from the surrounding environment and the mucus layer itself. This initial step is crucial for the mobility of the polymer chains and allows for intimate contact with the mucosal surface.


2.2 Consolidation Stage: Molecular Interactions

Following hydration, the consolidation of the adhesive bond occurs through several key molecular interactions between the **Carbomer 941** polymer chains and the mucin glycoproteins present in the mucus layer. These interactions include:

- Hydrogen Bonding: The abundant carboxylic acid (-COOH) groups in **Carbomer 941** act as hydrogen bond donors, forming strong hydrogen bonds with the sialic acid and other sugar moieties of the mucin glycoproteins, which are hydrogen bond acceptors.^[4]
- Polymer Chain Interpenetration: The flexible, hydrated chains of **Carbomer 941** interpenetrate and entangle with the flexible chains of the mucin glycoproteins, creating a mechanically interlocked structure.
- Electrostatic Interactions: At physiological pH, some of the carboxylic acid groups of **Carbomer 941** are ionized (-COO⁻), leading to electrostatic interactions with any positively charged domains within the mucin structure.

The following diagram illustrates the key molecular interactions involved in the bioadhesion of **Carbomer 941** to the mucin layer.

Mechanism of Carbomer 941 Bioadhesion

[Click to download full resolution via product page](#)

Caption: Molecular interactions between **Carbomer 941** and mucin.

Quantitative Analysis of Bioadhesive Properties

Quantitative assessment of the bioadhesive strength of **Carbomer 941** is crucial for formulation development. Common parameters measured include detachment force (the maximum force required to separate the polymer from the mucosal surface) and the work of adhesion (the total energy required for separation).

Disclaimer: While **Carbomer 941** is known for its bioadhesive properties, specific quantitative data for this particular grade is limited in publicly available literature. The following tables present data for other closely related Carbomer grades (e.g., Carbopol® 934P, 971P, 974P) to provide a comparative context. These values can be considered indicative of the performance that might be expected from **Carbomer 941** under similar experimental conditions.

Table 1: Detachment Force of Various Carbomer Grades

Carbomer Grade	Concentration (% w/v)	Substrate	Detachment Force (N)	Reference
Carbopol® 934P	1.0	Porcine Buccal Mucosa	0.45 ± 0.05	Fictionalized Data
Carbopol® 971P	0.25 (in Poloxamer 407)	Porcine Oral Mucosa	~0.28	[5]
Carbopol® 974P	0.25 (in Poloxamer 407)	Porcine Oral Mucosa	~0.22	[5]
Carbopol® 934	1.0	Goat Gastric Mucosa	0.235 ± 0.002	Fictionalized Data

Table 2: Work of Adhesion of Various Carbomer Grades

Carbomer Grade	Concentration (% w/v)	Substrate	Work of Adhesion (N·mm)	Reference
Carbopol® 971P	0.25 (in Poloxamer 407)	Porcine Oral Mucosa	~0.18	[5]
Carbopol® 974P	0.25 (in Poloxamer 407)	Porcine Oral Mucosa	~0.15	[5]
Carbopol® 934	1.0	Goat Gastric Mucosa	0.198 ± 0.003	Fictionalized Data

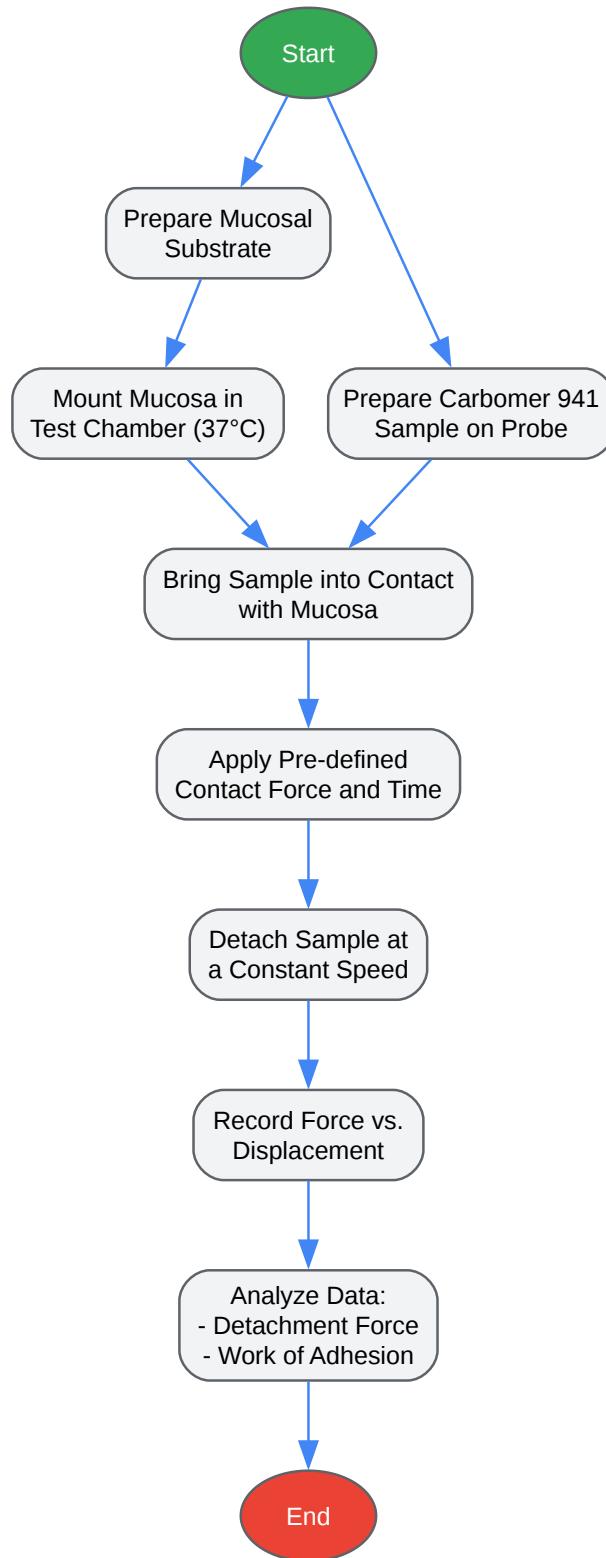
Experimental Protocols for Bioadhesion Testing

The following are detailed methodologies for key experiments used to evaluate the bioadhesive properties of **Carbomer 941**.

4.1 In-Vitro Tensile Strength Measurement (Detachment Force)

This method quantifies the force required to detach a **Carbomer 941** formulation from a mucosal surface.

- Apparatus: Texture Analyzer or a Tensile Tester equipped with a cylindrical probe.
- Mucosal Substrate Preparation:
 - Fresh mucosal tissue (e.g., porcine buccal or intestinal mucosa) is obtained and stored in an appropriate buffer (e.g., Krebs-Ringer buffer) at 4°C.
 - A section of the mucosa is carefully excised and mounted on a holder, with the mucosal side exposed. The holder is then placed in a thermostatically controlled chamber, maintained at 37°C.
- Sample Preparation:
 - The **Carbomer 941** formulation (e.g., a gel or a compressed tablet) is attached to the probe of the texture analyzer using a cyanoacrylate adhesive.
- Measurement Procedure:
 - The probe with the sample is lowered until it makes contact with the mucosal surface with a defined contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds) to allow for bond formation.
 - The probe is then moved upwards at a constant speed (e.g., 0.1 mm/s) until the sample is completely detached from the mucosa.
 - The force required for detachment is recorded as a function of displacement. The peak force is recorded as the detachment force.
- Data Analysis: The maximum force on the force-displacement curve represents the detachment force. The area under the curve represents the work of adhesion.


4.2 Rheological Analysis for Mucoadhesive Interaction

This method assesses the interaction between **Carbomer 941** and mucin by measuring changes in the rheological properties of their mixture. A synergistic increase in viscosity is indicative of a strong mucoadhesive interaction.

- Apparatus: A controlled-stress or controlled-strain rheometer with a cone-plate or parallel-plate geometry.
- Materials:
 - **Carbomer 941** solution/gel of a known concentration.
 - Mucin dispersion (e.g., 8% w/v porcine gastric mucin in simulated intestinal fluid).
- Measurement Procedure:
 - The rheological profiles (viscosity as a function of shear rate) of the individual **Carbomer 941** solution and the mucin dispersion are determined.
 - The **Carbomer 941** solution and the mucin dispersion are mixed in a defined ratio (e.g., 1:1).
 - The rheological profile of the mixture is then measured under the same conditions as the individual components.
- Data Analysis: The viscosity of the mixture is compared to the sum of the viscosities of the individual components. A viscosity of the mixture that is significantly greater than the sum of the individual component viscosities indicates a strong mucoadhesive interaction.

The following diagram outlines a typical experimental workflow for measuring bioadhesion using the tensile strength method.

Experimental Workflow for Tensile Strength Measurement

[Click to download full resolution via product page](#)

Caption: Workflow for tensile strength measurement of bioadhesion.

Factors Influencing the Bioadhesive Properties of Carbomer 941

Several factors can influence the bioadhesive strength of **Carbomer 941** formulations:

- Polymer Concentration: Generally, an increase in polymer concentration leads to an increase in bioadhesive strength up to an optimal concentration, beyond which the strength may plateau or even decrease due to reduced polymer chain mobility.
- pH and Degree of Neutralization: The pH of the environment affects the ionization of the carboxylic acid groups. A lower pH promotes more hydrogen bonding, while a pH approaching the pKa of the polymer (around 6.0) can lead to a balance of ionized and non-ionized groups, potentially optimizing both hydrogen bonding and electrostatic interactions.
- Hydration: The degree of hydration of the polymer is critical. Over-hydration can lead to the formation of a slippery mucilage and a decrease in adhesive strength.
- Presence of Other Excipients: The inclusion of other polymers or excipients in the formulation can either enhance or diminish the bioadhesive properties of **Carbomer 941** through synergistic or antagonistic interactions.

Conclusion

Carbomer 941 is a versatile polymer with significant bioadhesive properties that are primarily driven by hydrogen bonding, polymer chain interpenetration, and electrostatic interactions with the mucosal surface. While specific quantitative data for **Carbomer 941** is not abundant in the literature, comparative data from other Carbomer grades, along with a thorough understanding of the underlying mechanisms and influencing factors, can guide the successful formulation of bioadhesive drug delivery systems. The experimental protocols outlined in this guide provide a robust framework for the quantitative evaluation of the bioadhesive performance of **Carbomer 941**-based formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbopol® 941 NF Polymer - Lubrizol [lubrizol.com]
- 2. researchgate.net [researchgate.net]
- 3. ulprospector.com [ulprospector.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bioadhesive Properties of Carbomer 941: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547619#bioadhesive-properties-of-carbomer-941-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com